molecular formula C10H8ClNO B1589995 4-Chloro-8-hydroxy-2-methylquinoline CAS No. 28507-46-2

4-Chloro-8-hydroxy-2-methylquinoline

Cat. No.: B1589995
CAS No.: 28507-46-2
M. Wt: 193.63 g/mol
InChI Key: BVZOKIGKGBZTOU-UHFFFAOYSA-N
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Description

4-Chloro-8-hydroxy-2-methylquinoline is a substituted quinoline derivative characterized by a hydroxy group at position 8, a chlorine atom at position 4, and a methyl group at position 2. This compound belongs to the quinoline family, which is widely studied for its diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOKIGKGBZTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481023
Record name 4-Chloro-8-hydroxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28507-46-2
Record name 4-Chloro-8-hydroxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-8-hydroxy-2-methylquinoline (CMMQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound, highlighting its pharmacological potential and areas for future research.

  • Molecular Formula : C10H8ClNO
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 28507-46-2

The structure of CMMQ features a quinoline backbone with a chlorine atom at the 4-position and a hydroxyl group at the 8-position, which may influence its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline, including CMMQ, exhibit antimicrobial activity against a range of bacterial strains. For instance, studies have shown that certain derivatives demonstrate effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound NamePathogenInhibition Zone (mm)Reference
CMMQStaphylococcus aureus22
CMMQKlebsiella pneumoniae25
Ciprofloxacin (Standard Drug)Staphylococcus aureus24

Anticancer Activity

CMMQ and its derivatives have been noted for their anticancer properties . Some studies suggest that these compounds can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For example, derivatives have shown activity against cancer cell lines such as HeLa cells, indicating their potential as therapeutic agents in oncology .

The biological activity of CMMQ is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl group may enhance hydrogen bonding with target molecules, thereby increasing binding affinity and specificity.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial efficacy of CMMQ against clinically relevant strains. The study found that CMMQ exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .
  • Anticancer Screening : Another study evaluated the cytotoxic effects of CMMQ on HeLa cells. Results indicated significant inhibition of cell growth at concentrations ranging from 50 to 200 µM without notable toxicity towards non-cancerous cells, highlighting its selective action .

Safety Profile

While promising, the safety profile of CMMQ remains under-researched. Preliminary data classify it as hazardous if ingested or if it comes into contact with eyes . Further toxicological assessments are necessary to establish safe usage parameters.

Future Directions

Despite the encouraging findings regarding the biological activities of CMMQ, several areas warrant further exploration:

  • In Vivo Studies : To validate the efficacy and safety observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways through which CMMQ exerts its effects.
  • Structural Modifications : Investigating how variations in substituents affect biological activity could lead to more potent derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline moiety, including 4C8H2MQ, exhibit notable antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline can act against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain derivatives demonstrate significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like penicillin G and ciprofloxacin .

Anticancer Properties

4C8H2MQ has been investigated for its anticancer potential. Several studies have highlighted its efficacy against various cancer cell lines. For instance, compounds derived from 8-hydroxyquinoline have shown promising antiproliferative effects against human cervical cancer (HeLa) cells and other cancer types . The mechanism often involves induction of apoptosis and cell cycle arrest through interactions with metal ions like copper and nickel, enhancing their cytotoxicity against cancer cells .

Metal Chelation

One of the prominent applications of 4C8H2MQ is its role as a metal chelator. Compounds in this class can bind metal ions such as iron and copper, which is beneficial in treating conditions related to metal overload or deficiency . This property is particularly useful in neuroprotection strategies against diseases like Alzheimer's.

Drug Development

The structural versatility and biological activity of 4C8H2MQ make it a valuable lead compound for drug development. Its derivatives are being explored for their potential as novel therapeutic agents against a variety of diseases, including infections and cancers . The ability to modify the quinoline structure allows researchers to optimize pharmacological profiles.

Case Studies

Study Focus Findings
Liu et al., 2013Anticancer ActivityDemonstrated that derivatives exhibited IC50 values ranging from 1.4 nM to 32.13 μM against HeLa cells .
Chang et al., 2016Metal ComplexesCu(II) complexes with derivatives showed high cytotoxicity against multiple cancer cell lines, inducing apoptosis .
Rbaa et al., 2020Antibacterial ActivityReported novel derivatives with significant antibacterial effects against strains like E. coli and S. aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-8-methylquinolin-2(1H)-one (C₁₀H₈ClNO)

  • Substituents : Chlorine (C4), methyl (C8), and ketone (C2).
  • Synthesis : Prepared via nucleophilic substitution of the 4-chloro group with thiols, hydrazines, or amines under basic conditions.
  • Key Applications: Intermediate for synthesizing bioactive 4-substituted quinolinones (e.g., sulfanyl, amino derivatives).
  • Physical Properties : Crystalline solid with defined IR and NMR spectral profiles.

4-Chloro-2-methylthio-8-methylquinoline (13a) and 4-Chloro-2-ethylthio-8-methylquinoline (13b)

  • Substituents : Chlorine (C4), methyl/ethylthio (C2), methyl (C8).
  • Synthesis: 13a: Reaction of quinolinethione with dimethyl sulfate in ethanolic KOH. 13b: Heating 4-chloroquinoline-2-thione with ethyl iodide in ethanol.
  • Key Features : Sulfur-containing derivatives exhibit enhanced reactivity in cross-coupling reactions, making them valuable for functionalization.

4-Chloro-6,7-dimethoxyquinoline (C₁₁H₁₀ClNO₂)

  • Substituents : Chlorine (C4), methoxy groups (C6, C7).
  • Synthesis : Refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃.
  • Physical Properties : Planar molecular structure with intramolecular C–H⋯Cl interactions; m.p. 403–404 K.
  • Applications: Structural analog for studying methoxy substitution effects on quinoline bioactivity.

8-Hydroxyquinoline Derivatives

  • Substituents : Hydroxy group (C8) with varying substituents (e.g., Cl, methyl).
  • Key Features: Metal-chelating properties and antioxidant activity.
  • Comparison: The hydroxy group in 4-chloro-8-hydroxy-2-methylquinoline may confer similar chelation properties but with altered solubility and stability due to additional methyl and chlorine substituents.

Data Table: Comparative Analysis of Key Quinoline Derivatives

Compound Name Substituents Synthesis Method Melting Point (°C/K) Key Applications Reference
This compound Cl (C4), OH (C8), CH₃ (C2) Not explicitly described N/A Hypothesized drug intermediates
4-Chloro-8-methylquinolin-2(1H)-one Cl (C4), CH₃ (C8), C=O (C2) Nucleophilic substitution reactions N/A Precursor for 4-substituted analogs
4-Chloro-2-methylthio-8-methylquinoline (13a) Cl (C4), SCH₃ (C2), CH₃ (C8) Dimethyl sulfate in KOH/ethanol N/A Cross-coupling reactions
4-Chloro-6,7-dimethoxyquinoline Cl (C4), OCH₃ (C6, C7) POCl₃ reflux with dimethoxynaphthol 403–404 K Structural and biological studies
8-Hydroxyquinoline derivatives OH (C8) + variable groups Varied (e.g., condensation, reduction) Varies Metal chelation, neuroactive agents

Research Findings and Implications

  • Methoxy and hydroxy groups influence electronic properties and intermolecular interactions (e.g., hydrogen bonding, planar stacking).
  • Biological Relevance: 8-Hydroxyquinoline derivatives show promise in neurodegenerative disease research due to acetylcholinesterase inhibition. Sulfur-containing analogs (e.g., 13a, 13b) may improve pharmacokinetic profiles in drug design.
  • Synthetic Challenges: Steric hindrance from methyl groups (e.g., C2 in this compound) may complicate regioselective reactions.

Preparation Methods

Synthetic Route Overview

The preparation of 4-Chloro-8-hydroxy-2-methylquinoline generally involves:

  • Starting from appropriately substituted ortho-aminophenols or nitrophenols.
  • Cyclization reactions with aldehydes or acrolein derivatives under acidic conditions.
  • Introduction of chloro substituents via chloro-substituted precursors or chlorination steps.
  • Purification by crystallization or chromatographic techniques.

Preparation via Chloro-Ortho-Aminophenols and Methacrylaldehyde (Patent CN108191753A)

One of the most detailed and industrially relevant methods is described in a Chinese patent focusing on 5-chloro-8-hydroxyquinolines, which can be adapted for the 4-chloro isomer by using the corresponding 4-chloro-ortho-aminophenol and 4-chloro-2-nitrophenol as starting materials.

Key Steps:

  • Raw materials: 4-chloro-ortho-aminophenol, 4-chloro-2-nitrophenol, methacrylaldehyde.
  • Solvent: Hydrochloric acid (15–35%, preferably 25–30%).
  • Auxiliary agents: Glacial acetic acid or other carboxylic acids (formic, acetic, propionic).
  • Reaction conditions: Stirring and warming to 90–110°C, dropwise addition of methacrylaldehyde mixed with glacial acetic acid over several hours, followed by reflux and crystallization.
  • Purification: Filtration of hydrochloride salt, pH adjustment with caustic soda, activated carbon decolorization, neutralization, and drying.

Reaction Scheme Summary:

Step Description Conditions Outcome
(a) Mix 4-chloro-ortho-aminophenol and 4-chloro-2-nitrophenol in HCl 90°C, stirring First reaction solution
(b) Add methacrylaldehyde + glacial acetic acid dropwise 5 hours, reflux 1 hour Second reaction solution
(c) Cool and crystallize Room temperature 4-chloro-8-hydroxyquinoline hydrochloride salt
(d) Dilute, adjust pH to acidic (pH 1-5), add activated carbon, filter Room temperature Decolorized filtrate
(e) Neutralize filtrate, filter, dry Room temperature Purified 4-chloro-8-hydroxyquinoline

Yields and Purity:

  • Yields range from 85.2 to 91.2 kg per batch (industrial scale).
  • HPLC purity around 97–98%.
  • High reproducibility with yields up to 102% (likely due to hydrate or salt form).

Alternative Laboratory-Scale Synthesis via Betti Reaction and Acrolein Addition

A related approach for synthesizing 8-hydroxyquinoline derivatives involves the Betti reaction, which can be adapted for substituted quinolines including chloro derivatives.

Procedure:

  • Dissolve 2-aminophenol derivative (e.g., 4-chloro-2-aminophenol) in aqueous hydrochloric acid.
  • Reflux the solution while adding acrolein dropwise.
  • Continue reflux for 2 hours, then cool to room temperature.
  • Adjust pH to neutral with sodium hydroxide.
  • Extract the product with ethyl acetate, wash, dry, and concentrate.
  • Purify by flash column chromatography if needed.

This method allows the formation of hydroxyquinoline derivatives with good yields and purity, suitable for research-scale synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Purification Yield & Purity Scale
Hydrochloric acid mediated cyclization (Patent CN108191753A) 4-chloro-ortho-aminophenol, 4-chloro-2-nitrophenol, methacrylaldehyde HCl (25-30%), glacial acetic acid 90–110°C, reflux, dropwise addition Filtration, pH adjustment, activated carbon decolorization 85–91 kg per batch, 97-98% purity Industrial
Betti reaction with acrolein 4-chloro-2-aminophenol Acrolein, HCl Reflux, dropwise addition Extraction, chromatography Good yields (>80%) Laboratory
Oxidation of 8-hydroxy-2-methylquinoline 8-hydroxy-2-methylquinoline Selenium dioxide Reflux in dioxane/water Further functionalization Intermediate step Laboratory

Research Findings and Notes

  • The hydrochloric acid mediated method offers a robust and scalable route with high purity and yield, suitable for industrial production.
  • Use of activated carbon in purification effectively removes color impurities, enhancing product quality.
  • The Betti reaction provides a versatile route for synthesizing various substituted 8-hydroxyquinolines, adaptable for chloro-substituted analogs.
  • Oxidation steps enable functional group transformations that can be leveraged for further derivatization.
  • Reaction parameters such as molar ratios, temperature, acid concentration, and dropwise addition rate critically influence yield and purity.
  • The use of glacial acetic acid as an auxiliary agent improves reaction efficiency and product crystallinity.

This comprehensive analysis integrates industrial patent data and academic research to present a detailed and authoritative account of the preparation methods for this compound, emphasizing practical conditions, yields, and purification techniques essential for both research and production settings.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-chloro-8-hydroxy-2-methylquinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves halogenation and hydroxylation of quinoline precursors. For example, chlorination at the 4-position can be achieved using POCl₃ under reflux, while hydroxylation at the 8-position may require controlled hydrolysis under acidic or basic conditions . Reaction temperature and stoichiometric ratios of reagents (e.g., POCl₃) are critical for minimizing side products like over-chlorinated derivatives. Yield optimization often requires purification via column chromatography or recrystallization using solvents like ethanol or ethyl acetate .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar quinoline derivatives?

Answer:

  • NMR : The chlorine atom at C4 deshields adjacent protons (e.g., H3 and H5), causing distinct splitting patterns. The hydroxyl group at C8 shows a broad peak (~δ 10–12 ppm in DMSO-d₆) in ¹H NMR, absent in non-hydroxylated analogs .
  • IR : The O–H stretch (3200–3600 cm⁻¹) and C–Cl vibration (600–800 cm⁻¹) confirm functional groups.
  • MS : The molecular ion peak (m/z ≈ 193–195) and fragmentation patterns (e.g., loss of Cl or CH₃) differentiate it from analogs like 4-chloro-8-methoxy-2-methylquinoline .

Q. Q3. What biological activity mechanisms are associated with this compound, particularly in enzyme inhibition?

Answer: The compound’s hydroxyl and chlorine groups enable metal chelation, making it a potential zinc sensor in biological systems. For instance, derivatives of 8-hydroxy-2-methylquinoline exhibit chelation-enhanced fluorescence (CHEF) with Zn²⁺, disrupting metalloenzyme activity . This mechanism is relevant in studies of zinc-dependent proteases or oxidoreductases. Activity can be validated via fluorescence quenching assays or competitive binding studies with EDTA .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer: Discrepancies often arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:

Dose-response profiling : Test across a wider concentration range (nM–µM) to identify cell line-specific toxicity thresholds.

Metabolite analysis : Use LC-MS to detect degradation products or active metabolites in different media .

Target validation : Employ CRISPR knockouts or siRNA silencing of putative targets (e.g., zinc transporters) to confirm mechanism .

Q. Q5. What crystallographic strategies are effective for resolving the structure of this compound, especially in cases of poor crystal quality?

Answer:

  • Crystal growth : Use slow evaporation with mixed solvents (e.g., DCM/hexane) to improve crystal lattice packing.
  • Data collection : Employ synchrotron radiation for weak diffractors or twin correction algorithms (e.g., SHELXL’s TWIN command) for twinned crystals .
  • Refinement : Apply anisotropic displacement parameters and restraints for Cl and O atoms to mitigate thermal motion artifacts .

Q. Q6. How can substitution patterns (e.g., Cl vs. F at C8) alter the compound’s reactivity in cross-coupling reactions?

Answer: The C8 hydroxyl group’s electron-withdrawing effect activates the quinoline ring for electrophilic substitution. Replacing Cl with F at C8 (as in 4-chloro-8-fluoro analogs) increases electronegativity, enhancing Suzuki-Miyaura coupling yields with aryl boronic acids. However, steric hindrance from the C2 methyl group may limit coupling at C4. DFT calculations or Hammett σ values can predict reactivity trends .

Q. Q7. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Answer:

  • HPLC-UV/FLD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Fluorescence detection (λ_ex = 350 nm, λ_em = 450 nm) enhances sensitivity for hydroxylated quinolines .
  • LC-MS/MS : MRM transitions (e.g., m/z 193 → 158) improve specificity in plasma or tissue homogenates. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. Q8. How does the stereochemical environment of this compound influence its interaction with biological targets?

Answer: The planar quinoline ring and substituent positions dictate binding orientation. For example:

  • The C8 hydroxyl group’s spatial arrangement facilitates hydrogen bonding with active-site residues in metalloenzymes.
  • The C2 methyl group introduces steric effects, potentially blocking access to hydrophobic pockets. Molecular docking paired with mutagenesis studies can validate these interactions .

Q. Q9. What strategies mitigate degradation of this compound under physiological pH conditions?

Answer:

  • Prodrug design : Mask the hydroxyl group as a phosphate ester or acetylated derivative to enhance stability.
  • Formulation : Use lyophilized powders or cyclodextrin complexes to reduce hydrolysis in aqueous media.
  • pH optimization : Store solutions at pH 5–6, where the compound is least prone to deprotonation or oxidation .

Q. Q10. How can computational methods (e.g., QSAR, molecular dynamics) guide the optimization of this compound derivatives?

Answer:

  • QSAR : Correlate substituent electronic parameters (σ, π) with bioactivity to prioritize synthetic targets.
  • MD simulations : Predict binding affinity and residence time in enzyme active sites, focusing on halogen bonding (Cl) and chelation (OH) .
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-8-hydroxy-2-methylquinoline
4-Chloro-8-hydroxy-2-methylquinoline

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